5-Deazariboflavin

Übersicht

Beschreibung

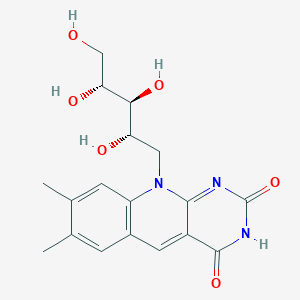

5-Deazariboflavin is a synthetic flavin analogue in which the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom (C5-H) . This structural modification significantly alters its electronic properties, including a hypsochromic shift in absorption maxima (λmax ~400 nm vs. Its reduced form, 1,5-dihydro-5-deazariboflavin, is stable against autoxidation (t₁/₂ ~40 h at 22°C) but is rapidly oxidized by artificial electron acceptors like methylene blue .

This compound serves as a critical mechanistic probe in flavoenzyme studies due to its ability to substitute for flavin coenzymes (FMN/FAD) in redox reactions while exhibiting distinct reactivity patterns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deazariboflavin typically involves the following steps:

Formation of the Isoalloxazine Ring: The synthesis begins with the formation of the isoalloxazine ring system. This can be achieved through the condensation of appropriate aromatic amines with glyoxal and urea under acidic conditions.

Introduction of the Deaza Modification: The key step involves the replacement of the nitrogen atom at the N5 position with a carbon atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as chromatography to obtain the desired product in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Deazariboflavin undergoes several types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions, where it acts as an electron acceptor.

Reduction: It can also undergo reduction reactions, serving as an electron donor.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of this compound, while reduction reactions can produce reduced forms with different degrees of hydrogenation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Deazariboflavin is structurally similar to riboflavin, with the chemical formula . The primary distinction lies in the replacement of the nitrogen atom at the N5 position with a carbon atom, which alters its electrochemical and photochemical properties. This modification allows it to serve as a cofactor in various enzymatic reactions, making it a valuable tool in biochemical research.

Cofactor in Enzymatic Reactions

5-DRF functions as a cofactor for several flavoenzymes, facilitating important biochemical processes:

- Flavoproteins : It can replace riboflavin in flavoproteins, maintaining catalytic activity comparable to natural flavins. This property is crucial for studying enzymatic mechanisms and pathways .

- Photolyases : In DNA repair mechanisms, 5-DRF enhances the activity of photolyases, which are essential for repairing UV-induced DNA damage. Its role as a second chromophore alongside FAD allows for efficient energy transfer during photoreactivation processes .

Redox Reactions

5-DRF participates in various metabolic pathways involving redox reactions. Its ability to undergo reversible reduction makes it a versatile cofactor for electron transfer processes, contributing to cellular metabolism and energy production .

Cancer Research

Recent studies have highlighted the potential of 5-deazaflavins (derivatives of 5-DRF) as anticancer agents. These compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7, with some derivatives showing IC50 values in the nanomolar range. Their mechanism of action involves stabilizing and activating p53, a critical tumor suppressor protein .

Antimicrobial and Antimalarial Activities

Research indicates that 5-deazaflavins exhibit broad bioactivity, including antimicrobial and antimalarial properties. Their strong oxidizing power allows them to act against various pathogens, making them candidates for developing new therapeutic agents .

Case Study 1: Antitumor Activity

A series of 5-deazaflavin derivatives were synthesized and screened for their antitumor activity against different cell lines. The incorporation of specific functional groups significantly enhanced their antiproliferative potency. For instance, derivatives with hydrazino or ethanolamine moieties showed remarkable activity against MCF-7 cells .

Case Study 2: Photochemical Applications

In photochemical studies, 5-DRF has been utilized to explore the dynamics of electron transfer processes under physiological conditions. Laser-flash photolysis experiments revealed absolute rate constants for quenching the triplet excited state of 5-DRF by amines, providing insights into its potential applications in photochemistry .

Wirkmechanismus

The mechanism of action of 5-Deazariboflavin involves its role as a coenzyme in flavoproteins. It participates in electron transfer reactions by accepting or donating electrons, depending on the specific reaction conditions. The replacement of the nitrogen atom at the N5 position with a carbon atom significantly alters its redox properties, making it a unique tool for studying the mechanisms of flavoprotein-catalyzed reactions .

Molecular Targets and Pathways: this compound primarily targets flavoproteins, which are enzymes that contain flavin cofactors. It interacts with the active sites of these enzymes, modulating their catalytic activities and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Key Structural Modifications:

| Compound | Structural Feature | Absorption Maxima (nm) | Midpoint Potential (E₀', V) |

|---|---|---|---|

| Riboflavin | N5 in isoalloxazine ring | 448 | -0.190 |

| 5-Deazariboflavin | C5-H replaces N5 | 400 | -0.310 |

| 1-Deazariboflavin | N1 replaced by C1-H | 537 (bathochromic) | -0.450 |

| 8-Deazariboflavin | N8 replaced by C8-H | ~436 | -0.280 |

| Factor F420 | 5-Deazaflavin with glutamyl side chain | 420 | -0.360 |

- This contrasts with 1-deazariboflavin, where N1 replacement creates a bathochromic shift and even more negative E₀' .

- Methyl Group Influence : Demethylation at positions 7 or 8 alters hyperfine coupling ratios (e.g., Aiso,H6:Aiso,H8) and spin-density distributions in radicals, with solvent-dependent effects in DMSO vs. aqueous solutions .

Enzymatic Reactivity

Comparison of Catalytic Efficiency:

| Enzyme System | Substrate | Vmax (Relative to Riboflavin) | Reoxidation by O₂? | Hydrogen Transfer Site |

|---|---|---|---|---|

| Beneckea harveyi oxidoreductase | This compound | ~10⁻⁵ | No | Direct C5-H transfer |

| D-Amino acid oxidase | 5-DeazaFAD | ~10⁻⁵ | No | C5-H |

| Riboflavin-dependent enzymes | Riboflavin/FAD/FMN | 1 (reference) | Yes | N5 |

- Mechanistic Insights : this compound retains stereospecificity with pyridine nucleotides (e.g., NADH) but lacks reoxidation by O₂ due to the absence of N5, a critical site for oxygen activation .

- Radical Reactions : Unlike riboflavin, this compound derivatives exhibit enhanced spin density at C7 and C9, enabling radical-pair formation in photochemical studies .

Photochemical and Redox Properties

- Photoreduction : this compound acts as a photosensitizer for singlet oxygen generation but with lower efficiency than alloxazine derivatives . Its demethylated analogs (e.g., 7-demethyl-5-deazariboflavin) show solvent-dependent CIDNP effects, useful in NMR-based cofactor replacement studies .

Biologische Aktivität

5-Deazariboflavin (5-DRF) is a synthetic analog of riboflavin (vitamin B2) and has garnered attention for its unique biological activities, particularly in enzymatic processes involving flavins. This article explores the biological activity of 5-DRF, focusing on its role as a cofactor in various enzymatic reactions, its interaction with light, and its potential applications in biotechnology and medicine.

Chemical Structure and Properties

This compound is structurally similar to riboflavin but lacks the ribityl side chain, which significantly alters its biochemical behavior. The chemical formula for 5-DRF is C_13H_10N_4O_4, and it exists primarily in a reduced form known as this compound mononucleotide (5-DRFMN) when phosphorylated.

Role as a Cofactor

This compound serves as a cofactor for various flavoenzymes, which are crucial for numerous biological reactions. Some key aspects include:

- Flavoproteins : 5-DRF can replace riboflavin in flavoproteins, allowing these enzymes to catalyze reactions that typically require flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors. Studies have shown that 5-DRF maintains catalytic activity comparable to that of natural flavins in certain enzymatic reactions .

- Photoreactivation : In DNA photolyases, 5-DRF acts as a second chromophore alongside FAD. It enhances the efficiency of photoreactivation processes that repair UV-induced DNA damage by transferring energy absorbed from light to FADH−, facilitating the repair mechanism .

Enzymatic Reactions

Research indicates that 5-DRF is involved in several critical enzymatic pathways:

- DNA Repair : As mentioned, 5-DRF enhances the activity of photolyases, which are essential for repairing UV-induced DNA damage. The presence of 5-DRF significantly increases the rate of photoreactivation under low-light conditions .

- Redox Reactions : 5-DRF participates in redox reactions within various metabolic pathways. Its ability to undergo reversible reduction makes it a versatile cofactor in electron transfer processes .

Case Studies

Several studies have illustrated the biological activity of 5-DRF:

- Study on Chlamydomonas reinhardtii : A study demonstrated that mutants deficient in FO (a derivative of 5-DRF) exhibited reduced photoreactivation efficiency. This highlighted the crucial role of 5-DRF in enhancing DNA repair mechanisms under UV stress conditions .

- Endosymbiotic Bacteria : Research involving Mucoromycota revealed that endosymbiotic bacteria produce deazaflavin metabolites, including derivatives of 5-DRF, which play significant roles in primary metabolism and secondary metabolite biosynthesis .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the key differences in the absorption spectra of 5-deazariboflavin compared to riboflavin, and how are these experimentally characterized?

- Methodological Answer : The absorption maxima of this compound are hypsochromically shifted (~407 nm) compared to riboflavin (~448 nm) due to destabilization of the LUMO caused by replacing N5 with C-H. Characterization involves UV-Vis spectroscopy in solvents like DMSO or water, supported by time-dependent density functional theory (TD-DFT) calculations to assign π→π* transitions . Experimental protocols include synthesizing derivatives (e.g., 7-demethyl or 8-demethyl analogs) and comparing their spectra to riboflavin under standardized conditions .

Q. How is this compound synthesized, and what purity criteria are used for validation?

- Methodological Answer : Synthesis follows established schemes (e.g., Figure S1 in ), often involving demethylation of riboflavin analogs. Purity is validated via HPLC, NMR, and mass spectrometry. For coenzyme analogs like this compound 5′-phosphate, enzymatic phosphorylation using flavokinase from Brevibacterium ammoniagenes is employed, with purity confirmed by redox potential measurements and binding assays with apoproteins .

Q. What experimental protocols are used to study the redox behavior of this compound in enzymatic systems?

- Methodological Answer : Redox activity is assessed using NAD(P)H:flavin oxidoreductase from Beneckea harveyi. Protocols include measuring reaction rates (Vmax) under controlled pH and temperature, with linear free energy-rate relationships (log Vmax vs. redox potential) to compare this compound with riboflavin and other analogs. Electrochemical methods (e.g., cyclic voltammetry) validate redox potentials .

Advanced Research Questions

Q. How do solvent environments (e.g., DMSO vs. aqueous solutions) affect the radical electronic structure of this compound?

- Methodological Answer : Photo-CIDNP spectroscopy and DFT calculations are used to compare hyperfine coupling constants and g-factors of this compound radicals in different solvents. For example, DMSO stabilizes specific radical tautomers, altering spin density distributions. Experimental data are cross-validated with DFT-optimized geometries and solvent effect simulations .

Q. What computational strategies are employed to model the electronic transitions and radical intermediates of this compound?

- Methodological Answer : TD-DFT calculates vertical excitation energies for absorption bands, while hybrid functionals (e.g., B3LYP) model radical intermediates. Basis sets like 6-31G(d,p) are used for geometry optimization. Computational results are benchmarked against experimental hyperfine coupling constants from EPR spectroscopy .

Q. How does the methylation pattern of this compound derivatives influence their catalytic activity in flavoenzymes?

- Methodological Answer : Demethylated analogs (e.g., 7,8-didemethyl-5-deazariboflavin) are tested in enzyme systems like Mycobacterium smegmatis L-lactate oxidase. Activity is quantified via kinetic assays (Km, kcat) and compared to riboflavin. Structural insights are derived from X-ray crystallography or docking simulations to identify steric/electronic effects at the active site .

Q. What mechanisms explain the divergent reactivity of this compound in non-enzymatic vs. enzymatic redox reactions?

- Methodological Answer : Non-enzymatic reactivity is studied via stopped-flow kinetics with dihydro-5-deazaflavins as reductants. Enzymatic mechanisms are probed using isotopically labeled substrates (e.g., deuterated NADH) and transient kinetics. Free energy relationships reveal if enzymatic catalysis overrides inherent flavin redox limitations .

Q. Data Contradiction & Validation

Q. How can researchers resolve discrepancies in reported redox potentials for this compound across studies?

- Methodological Answer : Standardize measurement conditions (pH, ionic strength, reference electrodes) and validate via cross-calibration with known redox standards (e.g., methyl viologen). Discrepancies may arise from solvent polarity or impurities; thus, replicate experiments with rigorously purified samples are critical .

Q. Why do some studies report conflicting binding affinities of this compound for flavoproteins?

- Methodological Answer : Differences may stem from apoprotein preparation (e.g., denaturation during isolation) or assay conditions (e.g., fluorescence quenching vs. equilibrium dialysis). Use site-directed mutants to isolate binding determinants and compare with structural data (e.g., X-ray or NMR) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing kinetic data in this compound studies?

- Methodological Answer : Nonlinear regression (e.g., Michaelis-Menten fitting with tools like GraphPad Prism) is standard. For complex mechanisms, global fitting of transient-state data or Bayesian analysis improves accuracy. Report confidence intervals and use ANOVA for multi-group comparisons .

Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Provide detailed reaction conditions (solvents, temperatures, catalysts), characterization data (NMR peaks, HPLC traces), and deposit spectral data in public repositories. For novel compounds, include elemental analysis and X-ray crystallography data .

Eigenschaften

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELUUHUHSGXOC-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941025 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19342-73-5 | |

| Record name | 5-Deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.